3-Bromothieno[3,2-b]thiophene-5-carbaldehyde
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Overview
Description
3-Bromothieno[3,2-b]thiophene-5-carbaldehyde is a chemical compound with the molecular formula C7H3BrOS2. It is a derivative of thieno[3,2-b]thiophene, a bicyclic heterocycle containing sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothieno[3,2-b]thiophene-5-carbaldehyde typically involves the bromination of thieno[3,2-b]thiophene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) chloride. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Bromothieno[3,2-b]thiophene-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products include various substituted thieno[3,2-b]thiophenes.
Oxidation: The major product is 3-Bromothieno[3,2-b]thiophene-5-carboxylic acid.
Reduction: The major product is 3-Bromothieno[3,2-b]thiophene-5-methanol.
Scientific Research Applications
3-Bromothieno[3,2-b]thiophene-5-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Materials Science: The compound is utilized in the development of novel materials with specific electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Bromothieno[3,2-b]thiophene-5-carbaldehyde depends on its application. In organic electronics, its role as a building block in semiconductors involves the delocalization of electrons across the conjugated system, enhancing conductivity. In medicinal chemistry, its aldehyde group can form covalent bonds with biological targets, potentially inhibiting enzyme activity or modulating protein function .
Comparison with Similar Compounds
Similar Compounds
3-Bromothieno[3,2-b]thiophene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at a different position, affecting its reactivity and applications.
Uniqueness
3-Bromothieno[3,2-b]thiophene-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications. Its specific structure makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
3-bromothieno[3,2-b]thiophene-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrOS2/c8-5-3-10-6-1-4(2-9)11-7(5)6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPPCYPYTUHPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC=C2Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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